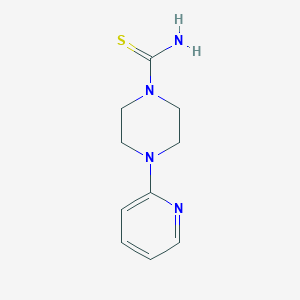

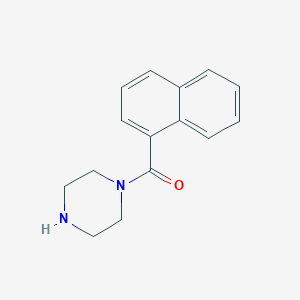

1-Naphthyl(1-piperazinyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

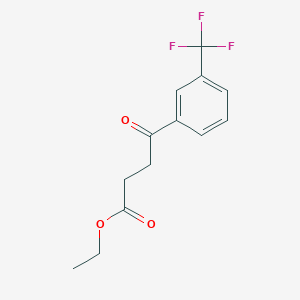

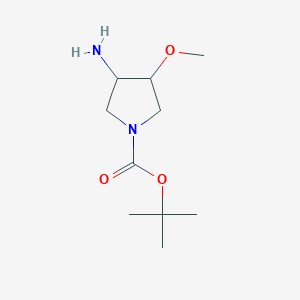

1-Naphthyl(1-piperazinyl)methanone is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-Residue Determination in Wastewater

- Application : Used as a target analyte for wastewater analysis to track community use of new psychoactive substances (NPSs) and evaluate environmental release.

- Methodology : Solid phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determination in wastewater.

- Findings : It was part of the substances monitored in a study which is the first of its kind to investigate several NPSs in wastewater (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).

Synthesis and Antibacterial Potential

- Application : Synthesized derivatives of 1-Naphthyl(1-piperazinyl)methanone have been researched for their antibacterial properties.

- Methodology : Chemical synthesis and testing against various bacterial strains.

- Findings : Some synthesized derivatives showed decent antibacterial activity, with potential as therapeutic agents (Abbasi et al., 2018).

Enzyme Inhibitory Activity

- Application : Investigated for inhibitory activity against enzymes, with potential therapeutic applications.

- Methodology : Synthesis and screening for enzyme inhibition.

- Findings : Certain compounds displayed considerable inhibitory activity, indicating therapeutic potential (Abbasi et al., 2019).

Alzheimer's Disease Research

- Application : Synthesized derivatives explored as potential therapeutic agents for Alzheimer's disease.

- Methodology : Synthesis, chemoinformatic properties assessment, and enzyme inhibition studies.

- Findings : Some compounds exhibited significant enzyme inhibition relevant to Alzheimer's disease treatment (Hassan et al., 2018).

Corrosion Inhibition on Mild Steel

- Application : Used in the prevention of corrosion on mild steel in acidic medium.

- Methodology : Electrochemical and weight loss methods in acidic conditions.

- Findings : Demonstrated effectiveness as a corrosion inhibitor, indicating its utility in industrial applications (Singaravelu & Bhadusha, 2022).

Herbicide Development

- Application : Derivatives of this compound were explored for herbicidal activity.

- Methodology : Synthesis and bioassay for herbicidal effectiveness.

- Findings : Some compounds showed potential as effective herbicides (Fu et al., 2019).

Mechanism of Action

Target of Action

Related compounds such as phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (magl) .

Mode of Action

It’s suggested that similar compounds block the transamidation activity of human transglutaminase 2 (htg2) and allosterically abolish its gtp binding ability .

Biochemical Pathways

Related compounds have been shown to affect the pathway of naphthalene degradation via catechol .

Pharmacokinetics

Similar compounds have been shown to have improved pharmacokinetic properties .

Biochemical Analysis

Biochemical Properties

1-Naphthyl(1-piperazinyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors are targets for endogenous neurotransmitters such as catecholamines, noradrenaline, and epinephrine . The interaction of this compound with these receptors can influence various physiological processes, including smooth muscle contraction and neurotransmission.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in inflammatory responses, such as myeloperoxidase and cytokines like TNF-α and IL-1β . These interactions can lead to changes in cell function, including alterations in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors and enzymes, leading to the modulation of their activity. For example, it can inhibit the activity of enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various physiological processes. At lower doses, it can modulate enzyme activity and reduce inflammation without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications and targeting signals . This subcellular localization can influence the interactions of this compound with biomolecules and its overall biological effects.

Properties

IUPAC Name |

naphthalen-1-yl(piperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(17-10-8-16-9-11-17)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARSWBLQNUFOIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.